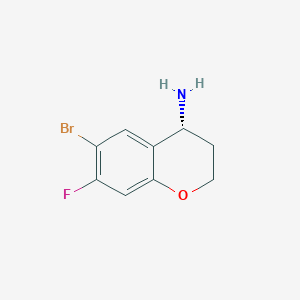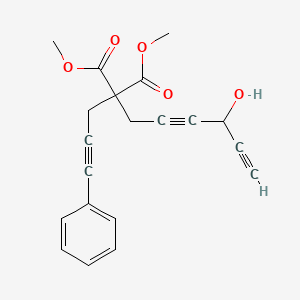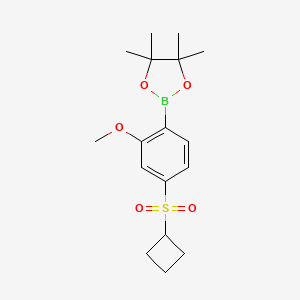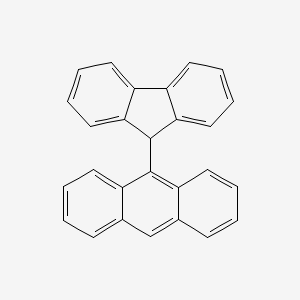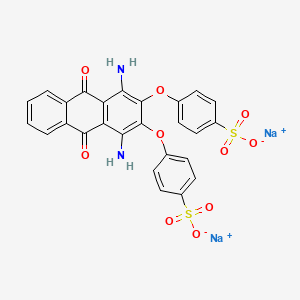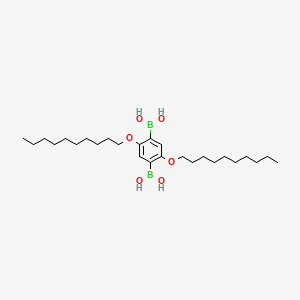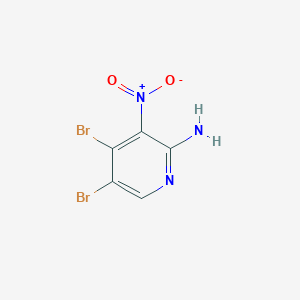![molecular formula C37H73NaO8PS+ B13143576 sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoric acid ester and a thiol group, making it a subject of interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate typically involves multiple steps, including esterification, phosphorylation, and thiolation reactions The process begins with the esterification of hexadecanoic acid with glycerol, followed by phosphorylation using phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and alkanes.
Substitution: Phosphorylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in the synthesis of complex molecules. Its unique structure allows it to act as a building block for the development of new materials and catalysts.
Biology
In biological research, sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate is studied for its potential role in cell signaling and membrane dynamics. Its ability to interact with lipid bilayers makes it a valuable tool in the study of cellular processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability.
Industry
In industrial applications, this compound is used as an emulsifier and surfactant. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products.
作用機序
The mechanism of action of sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, its phosphoryl group can participate in signaling pathways by acting as a phosphate donor or acceptor.
類似化合物との比較
Similar Compounds
- Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
- Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
Uniqueness
Compared to similar compounds, sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate is unique due to the presence of the thiol group, which imparts additional reactivity and potential for forming disulfide bonds. This feature enhances its utility in biochemical applications, particularly in the study of redox biology and protein interactions.
特性
分子式 |
C37H73NaO8PS+ |
|---|---|
分子量 |
732.0 g/mol |
IUPAC名 |
sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/t35-;/m1./s1 |
InChIキー |
AKETWRINAWSUQU-RUQJKXHKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


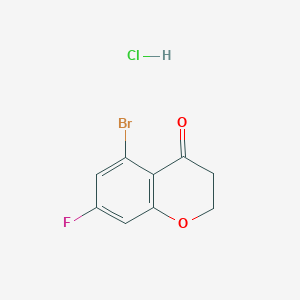

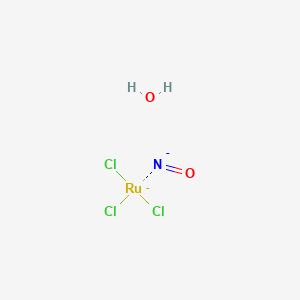

![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
